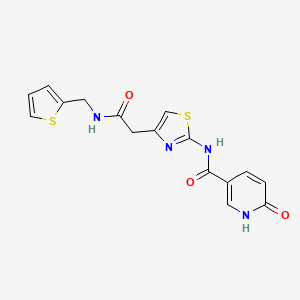

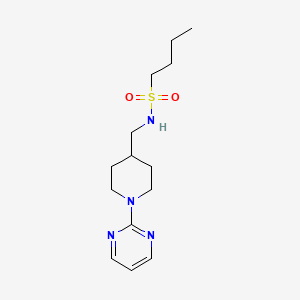

N-((1-(嘧啶-2-基)哌啶-4-基)甲基)丁烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

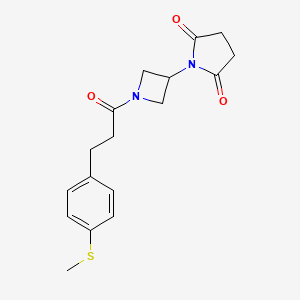

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide” is a chemical compound. It is related to a series of novel N-substituted derivatives that have been synthesized and characterized . These derivatives have been evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities .

Synthesis Analysis

The synthesis of related compounds involves the use of various techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis . A facile synthetic route to N-substituted derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis

The molecular structure of related compounds has been characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include various steps such as the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The product obtained was characterized by 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis . The target products were obtained with 55–92% yields in relatively short reaction times .科学研究应用

结构见解与合成

对与 N-((1-(嘧啶-2-基)哌啶-4-基)甲基)丁烷-1-磺酰胺结构相关的化合物的研究提供了对其分子构象和潜在应用的见解。例如,对 N-(2-{[5-溴-2-(哌啶-1-基)嘧啶-4-基]硫烷基}-4-甲氧基苯基)-4-甲基苯磺酰胺的研究揭示了由弱分子内 π-π 堆积相互作用稳定的分子构象的重要细节,表明了设计具有特定结构特征的化合物以进行靶向应用的潜力 (Kumar 等人,2012)。

材料科学与催化

在材料科学领域,(芳氧基)乙基哌啶的 N-烷基化芳基磺酰胺显示出前景。一项研究强调了这些化合物作为选择性配体或多功能剂的潜力,由于其选择性结合特性,它们可用于治疗复杂疾病或催化 (Canale 等人,2016)。

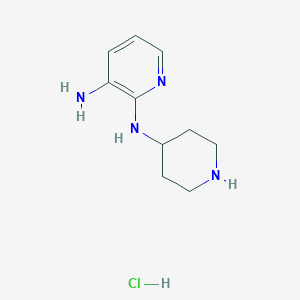

抗菌和抗真菌活性

包括与 N-((1-(嘧啶-2-基)哌啶-4-基)甲基)丁烷-1-磺酰胺结构相似的新的 N-吡啶鎓、喹啉鎓和异喹啉鎓磺酸盐衍生物的抗菌评价表明了潜在的生物活性。发现这些化合物表现出显着的抗菌活性,表明它们作为新型抗菌剂的潜力 (Fadda 等人,2016)。

抗氧化特性

探索抗氧化能力,具有自由基清除基团的 N,N-二甲基-4-(嘧啶-2-基)哌嗪-1-磺酰胺类似物证明了对细胞活力下降和过氧化氢诱导的谷胱甘肽水平的保护作用。这表明在预防与氧化应激相关的疾病(如白内障、年龄相关性黄斑变性 (AMD) 和阿尔茨海默病痴呆 (AD))中具有潜在应用 (Jin 等人,2010)。

作用机制

The mechanism of action of related compounds appears to involve the inhibition of in vivo angiogenesis and DNA cleavage . These compounds efficiently blocked the formation of blood vessels in vivo in a CAM model and exhibited differential migration and band intensities in DNA binding/cleavage assays .

未来方向

The future directions for research on “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide” and related compounds could involve further exploration of their anti-angiogenic and DNA cleavage activities . There is also potential for further development of these compounds as evidenced by their molecular interactions in docking studies .

属性

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2S/c1-2-3-11-21(19,20)17-12-13-5-9-18(10-6-13)14-15-7-4-8-16-14/h4,7-8,13,17H,2-3,5-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDIZYGBYRQAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2722288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)

![N-[[4-[4-(Methanesulfonamido)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2722294.png)

![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)

![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)